(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate

Description

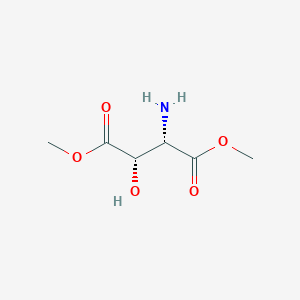

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is a chiral succinate derivative characterized by two stereocenters at positions 2 and 3, an amino group (-NH₂), and a hydroxyl group (-OH) on adjacent carbons. Its molecular formula is C₆H₁₁NO₅, with a molecular weight of 177.16 g/mol (inferred from structural analogs in and ).

For instance, highlights its structural analog, (S)-3-(aminomethyl)-N,N-diethyl-5-methylhexanamide (2S,3S)-2,3-dihydroxysuccinate, which is used as a reference standard in pregabalin impurity analysis, underscoring its relevance in drug development .

Properties

Molecular Formula |

C6H11NO5 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3/t3-,4-/m0/s1 |

InChI Key |

FKPFNKFGJIMFFG-IMJSIDKUSA-N |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C(=O)OC)O)N |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Esterification

- Starting from hydroxyaspartic acid or related precursors, esterification is performed to convert carboxylic acid groups into methyl esters.

- Commonly, methanol is used as the solvent and reagent, with acid catalysts such as sulfuric acid or thionyl chloride to facilitate ester formation.

- This step yields the dimethyl ester intermediate, which is more amenable to further functional group transformations.

Amination

Diastereoselective Reduction

- A critical step is the reduction of a 2-substituted-3-ketoglutarate diester intermediate to the corresponding hydroxy amino acid ester.

- Enzymatic reduction using ketoreductases (KREDs) has been demonstrated to provide high diastereoselectivity. For example, screening of various ketoreductases identified specific enzymes (e.g., KRED 1004) that preferentially produce the (2S,3S) diastereomer with good yield and purity.

- This enzymatic approach offers advantages in stereoselectivity and mild reaction conditions compared to purely chemical reductions.

Purification

- The final product is purified by crystallization or chromatographic techniques such as silica gel chromatography to ensure high stereochemical purity and removal of side products.

Detailed Preparation Methods

Research Findings and Optimization

- Enzymatic reduction has been extensively studied for its ability to produce specific stereoisomers of hydroxy amino acid esters. Screening of multiple ketoreductases allows selection of the enzyme with the best stereoselectivity and yield.

- Chemical reduction methods often lack the stereoselectivity required for the (2S,3S) isomer, making enzymatic methods preferable for research and pharmaceutical applications.

- Esterification conditions have been optimized to minimize racemization and side reactions, with thionyl chloride-mediated esterification providing efficient conversion.

- Protecting group strategies during amination prevent unwanted reactions and improve overall yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Esterification solvent | Methanol | Acid-catalyzed, often sulfuric acid or thionyl chloride |

| Amination method | Chemical or enzymatic | Use of protecting groups recommended |

| Reduction catalyst | Ketoreductase enzymes (e.g., KRED 1004) | Provides high diastereoselectivity |

| Reaction temperature | ~37°C for enzymatic steps | Mild conditions preserve stereochemistry |

| Purification | Silica gel chromatography, crystallization | Essential for stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions including:

Oxidation: Introduction of hydroxyl groups.

Reduction: Conversion of functional groups to simpler forms.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids for cyanation, and various catalysts for hydroxylation and reduction . The conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry and yield.

Major Products

The major products formed from these reactions include various stereoisomers of amino acids and their derivatives, which have significant biological and pharmaceutical applications .

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate serves as a crucial building block in the synthesis of various bioactive molecules. Its structural features allow for the modification and derivatization necessary to create compounds with specific biological activities. For instance, derivatives of this compound have been synthesized to explore their effects on excitatory amino acid transporters, which are vital in neurotransmission processes .

1.2. Inhibition of Enzymatic Activity

Research has indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes, such as human purine nucleoside phosphorylase (PNP). This inhibition is significant in the context of developing treatments for diseases like cancer and autoimmune disorders where PNP plays a role . The compound's ability to modulate enzyme activity makes it a candidate for further investigation in drug development.

2.1. Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its interaction with excitatory amino acid transporters (EAATs). Various analogs derived from this compound have been tested for their ability to inhibit EAATs, with some exhibiting IC50 values ranging from 0.49 to 15 μM across different subtypes . This suggests that modifications to the compound can lead to potent inhibitors that may have therapeutic applications in treating neurological disorders.

2.2. Potential Therapeutic Uses

Given its pharmacological profile, this compound and its derivatives are being explored for their potential therapeutic uses in conditions such as epilepsy and other neurodegenerative diseases where glutamate signaling is disrupted. The ability to selectively inhibit EAATs could help regulate glutamate levels in the brain, providing a novel approach to treatment .

3.1. Synthesis and Characterization Studies

A notable study involved the synthesis of various analogs of this compound to assess their pharmacological properties at different EAAT subtypes . The results indicated that subtle changes in the molecular structure significantly impacted the inhibitory potency against these transporters.

3.2. Clinical Implications

Research has also focused on the clinical implications of using this compound derivatives as potential drugs for treating conditions associated with excitatory neurotransmission dysregulation. The findings suggest that these compounds could lead to the development of new therapeutic agents that are more effective and have fewer side effects compared to existing treatments .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive compounds | EAAT inhibitors |

| Enzyme Inhibition | Modulates activity of enzymes like PNP | Immucillin derivatives |

| Neuropharmacology | Interaction with excitatory amino acid transporters | EAAT inhibitors with IC50 < 15 μM |

| Therapeutic Use | Potential treatment for neurological disorders | Compounds targeting glutamate signaling |

Mechanism of Action

The mechanism of action of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate the activity of these enzymes . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Functional Group Impact: The amino group in this compound enhances its nucleophilic reactivity compared to brominated analogs (e.g., dimethyl dibromosuccinate) . This property is critical in peptide coupling or asymmetric catalysis. Hydroxyl vs. Bromine: Brominated derivatives (e.g., and ) exhibit higher molecular weights (303.93 g/mol vs. 177.16 g/mol) and are used in cross-coupling reactions, whereas hydroxylated/aminated analogs are prioritized for biological interactions .

Steric and Solubility Effects :

- Ethyl esters (e.g., diethyl derivatives in and ) show increased lipophilicity compared to methyl esters, influencing solubility and bioavailability. For example, diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate () was synthesized with 18% yield, suggesting steric challenges in esterification .

Stereochemical Specificity :

- The (2S,3S) configuration is conserved across analogs, but inversion at one stereocenter (e.g., (2R,3S)-pterosin C in ) drastically alters biological activity, as seen in plant-derived pterosins .

Biological Activity

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is a compound of interest due to its potential biological activities, particularly in the context of metabolic processes and enzyme interactions. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of aspartic acid, characterized by the presence of two methyl groups and a hydroxyl group. Its structural formula can be represented as follows:

This compound exhibits chirality, with specific stereochemistry at the 2 and 3 positions, which is crucial for its biological activity.

The biological activity of this compound is primarily associated with its role as a substrate and inhibitor in various enzymatic pathways. Research indicates that it interacts with specific enzymes involved in amino acid metabolism and neurotransmitter regulation.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes related to metabolic pathways. For instance:

- Excitatory Amino Acid Transporters (EAATs) : This compound has been shown to have inhibitory effects on EAATs, which are critical for regulating glutamate levels in the brain. The inhibition is dose-dependent, with implications for neurological disorders where glutamate excitotoxicity is a concern .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers utilized rodent models to assess neuronal survival following excitotoxic injury. The results indicated that administration of the compound significantly reduced markers of cell death and preserved neuronal integrity compared to control groups.

Case Study 2: Metabolic Impact

Another investigation focused on the compound's role in metabolic regulation. In this study, human muscle cells treated with this compound showed enhanced glucose uptake under insulin-stimulated conditions. This suggests potential applications in managing insulin sensitivity and metabolic disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions to preserve stereochemistry. For example:

- Use chiral auxiliaries or enantioselective catalysts to direct the formation of the (2S,3S) configuration.

- Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity .

- Protect the hydroxyl and amino groups during synthesis (e.g., benzyloxy protection) to prevent unwanted side reactions .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Assign stereochemistry using coupling constants (e.g., for vicinal protons) and NOESY correlations .

- Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+ ion at m/z 268.263) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for synthetic applications. Aqueous solubility may require pH adjustment due to the amino and hydroxyl groups .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolysis or oxidation. Protect from light and moisture during storage .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer :

- Compare reaction outcomes with diastereomers (e.g., (2R,3R) or meso forms) in catalytic cycles.

- Use kinetic resolution experiments to quantify enantioselectivity (e.g., %ee via chiral GC or LC-MS).

- Computational modeling (DFT) can predict transition-state interactions between the compound and metal catalysts .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility audit : Verify reaction parameters (e.g., temperature, solvent purity, catalyst loading) across studies.

- Byproduct analysis : Use LC-MS or -NMR to identify side products (e.g., epimerization or ester hydrolysis) .

- Scale-dependence testing : Evaluate whether yields decrease at larger scales due to mixing inefficiencies .

Q. How can the compound’s stability in biological buffers be optimized for enzyme inhibition studies?

- Methodological Answer :

- Buffer screening : Test stability in PBS, Tris-HCl, or HEPES at physiological pH (7.4).

- Additive optimization : Include antioxidants (e.g., TCEP) or co-solvents (e.g., PEG) to reduce degradation .

- Kinetic assays : Monitor enzyme activity over time to correlate compound stability with inhibitory efficacy .

Q. What advanced techniques are used to study its role in peptide mimetic design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.